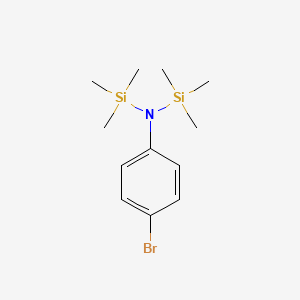

4-Bromo-N,N-bis(trimethylsilyl)aniline

Cat. No. B1587116

Key on ui cas rn:

5089-33-8

M. Wt: 316.38 g/mol

InChI Key: YJYMZGDBOMZWSR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05081201

Procedure details

The general procedure described by J. R. Pratt et al, in the publication entitled "Organosilicon Compounds. XX. Synthesis of Aromatic Diamines via Trimethylsilyl-Protecting Aniline Intermediates," J. Org. Chem, Vol. 40, No. 8, 1975, pages 1090 to 1094, was followed with some modifications as described herein To a tetrahydrofuran (500 ml) solution of p-bromoaniline (106.0g, 0.62 mol) cooled to 0° C. there was added over a period of one hour n-butyllithium (825 ml, 1.3 mol). The reaction mixture turned brown but remained homogeneous The reaction mixture was refluxed for 2 hours to complete the metallation, cooled to ice temperature, and then chlorotrimethylsilane (180 ml, 1 4 mol) was added so as to not let the reaction temperature exceed 15° C.. The reaction mixture was allowed to warm to room temperature and was refluxed overnight Filtration was accomplished by the Schlenk technique, and a gas chromatogram (GC) was taken. The solvent was evaporated and the residue was distilled to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun was discarded); Fraction 2 - b.p. 90°-108° C./0 5 torr, 32g, 95% pure by

[Compound]

Name

Organosilicon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

XX

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Aromatic Diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

32g

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([Li])CCC.Cl[Si:15]([CH3:18])([CH3:17])[CH3:16]>O1CCCC1>[CH3:16][Si:15]([CH3:18])([CH3:17])[N:6]([Si:15]([CH3:18])([CH3:17])[CH3:16])[C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1

|

Inputs

Step One

[Compound]

|

Name

|

Organosilicon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

XX

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Aromatic Diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.62 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

825 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Seven

[Compound]

|

Name

|

32g

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ice temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed 15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C[Si](N(C1=CC=C(C=C1)Br)[Si](C)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |